Home > Products > Screening Compounds P138799 > N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide
N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide - 155054-42-5

N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide

Catalog Number: EVT-1198731
CAS Number: 155054-42-5
Molecular Formula: C14H19IN2O
Molecular Weight: 358.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide is a synthetic compound developed as a potential imaging agent for malignant melanoma. [] It exhibits high affinity for sigma receptors, particularly the sigma-1 subtype. [] In scientific research, N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide, often labeled with radioactive isotopes like Iodine-125 ([125I]PAB) or Iodine-131 ([131I]PAB), serves as a valuable tool for studying sigma receptor expression and function in various biological systems.

Overview

N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide is a synthetic compound recognized for its significant binding affinity to sigma-1 receptors. This compound is utilized in various scientific research applications, particularly in the fields of chemistry and biology, where it aids in understanding the structure-activity relationships of sigma-1 receptors and their roles in cellular signaling and apoptosis. Additionally, it has potential applications in developing diagnostic tools and therapeutic agents targeting these receptors.

Source and Classification

The compound is classified as a sigma-1 receptor ligand, which is crucial for various biological processes. Its IUPAC name is 4-iodo-N-(2-piperidin-1-ylethyl)benzamide, and it has a CAS number of 155054-42-5. The molecular formula is C14H19IN2O, indicating the presence of iodine, which is significant for its biological activity .

Synthesis Analysis

Methods

The synthesis of N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide typically involves several steps:

  1. Formation of the Piperidinylamino Intermediate: This step involves reacting piperidine with an appropriate amine to generate the piperidinylamino group.
  2. Iodination of Benzamide: The benzamide component is iodinated using iodine or iodine-containing reagents under controlled conditions.
  3. Coupling Reaction: The piperidinylamino intermediate is coupled with the iodinated benzamide to yield the final product.

Technical Details

Industrial methods may optimize these steps to enhance yield and purity, employing advanced purification techniques and reaction monitoring to ensure quality control throughout the synthesis process.

Molecular Structure Analysis

Structure

The molecular structure of N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide can be described by its InChI code: InChI=1S/C14H19IN2O/c15-13-6-4-12(5-7-13)14(18)16-8-11-17-9-2-1-3-10-17/h4-7H,1-3,8-11H2,(H,16,18) and its InChI Key: WCMWVYQHPUQKHW-UHFFFAOYSA-N. The compound features a benzamide core with an iodine substituent and a piperidinylamino side chain .

Data

The molecular weight is approximately 364.22 g/mol, which contributes to its pharmacological properties. The presence of iodine enhances its lipophilicity, affecting its interaction with biological membranes.

Chemical Reactions Analysis

N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide can undergo several chemical reactions:

  1. Substitution Reactions: The iodine atom can be replaced by various nucleophiles under suitable conditions.
  2. Oxidation and Reduction: The compound can participate in redox reactions that may alter the piperidinylamino group.
  3. Hydrolysis: Under acidic or basic conditions, the amide bond can hydrolyze to form a carboxylic acid and an amine.

Common reagents for these reactions include nucleophiles for substitution, oxidizing agents for redox reactions, and acids or bases for hydrolysis .

Mechanism of Action

Process

N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide acts primarily as a selective ligand for sigma-1 receptors. Upon binding to these receptors, it influences various signaling pathways that are implicated in neurodegenerative diseases and cancer.

Data

The sigma-1 receptor interacts with numerous proteins and lipids, suggesting its role in modulating cellular responses. The compound's high affinity for this receptor indicates its potential therapeutic implications in treating conditions associated with sigma receptor dysfunctions .

Physical and Chemical Properties Analysis

Physical Properties

N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide is characterized by:

  • Appearance: Typically presented as a solid or crystalline substance.
  • Solubility: Soluble up to 100 mM in dimethyl sulfoxide (DMSO), which facilitates its use in biological assays.

Chemical Properties

The chemical stability of N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide allows it to maintain its integrity during experimental conditions typical in laboratory settings. Its reactivity profile includes susceptibility to nucleophilic substitution due to the presence of the iodine atom.

Applications

N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide has several scientific applications:

  1. Chemistry: Used as a ligand in studies involving sigma-1 receptors.
  2. Biology: Facilitates research into cell signaling pathways and apoptosis mechanisms related to sigma receptor activity.
  3. Pharmaceutical Development: Investigated for potential therapeutic applications targeting neurodegenerative diseases and cancer treatments.

This compound serves as a valuable tool in both academic research and potential clinical applications due to its specific interactions with sigma receptors .

Introduction to N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide

Historical Context and Discovery

N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide emerged as a significant compound in receptor pharmacology during the early 1990s. Initial reports of its synthesis and biological characterization appeared in 1994, when John and colleagues investigated its utility as a radiolabeled sigma receptor imaging agent. This seminal work documented its high-affinity binding to sigma-1 receptors in human malignant melanoma (A2058) and rat C6 glioma cell lines, establishing its foundational role in oncological receptor research [1] [4]. The compound was subsequently commercialized under identifiers such as Tocris product 0763 and CAS registry 155054-42-5, facilitating broader research access. Despite its discontinuation as a commercial product, it remains a reference compound in sigma receptor studies due to its selective binding profile [1] [4]. Early research focused on its iodine-125 radiolabeled form ([¹²⁵I]IPAB), which enabled pioneering in vitro investigations into sigma receptor distribution and density in cancer models [1] .

Table 1: Key Milestones in the Compound's Research History

YearEvent
1994First synthesis and characterization by John et al.; identified high-affinity binding to σ₁ receptors [1]
1995Adoption as a pharmacological tool for sigma receptor studies in cancer cell lines
2000sExpansion of research into neuroprotective and anticancer mechanisms
PresentContinued use as a reference σ₁ ligand despite commercial discontinuation [1] [4]

Structural Classification and Nomenclature

N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide belongs to the N-substituted benzamide class, characterized by a benzoyl group linked to an amine-containing tail. Its systematic IUPAC designation is 4-iodo-N-(2-(piperidin-1-yl)ethyl)benzamide, reflecting the core benzamide scaffold substituted with iodine at the para-position and a piperidinylethyl moiety at the amide nitrogen . The molecular formula is C₁₄H₁₉IN₂O, yielding a molecular weight of 358.22 g/mol. Key structural features include:

  • A 4-iodobenzoyl group providing electrophilic character for nucleophilic substitution reactions.
  • A spacer ethyl chain (‑CH₂CH₂‑) conferring conformational flexibility.
  • A terminal piperidine ring acting as a basic amine center (pKₐ ~10.5), crucial for receptor interaction .

The compound’s canonical SMILES representation is C1CCN(CC1)CCNC(=O)C2=CC=C(C=C2)I, and its InChIKey is WCMWVYQHPUQKHW-UHFFFAOYSA-N, enabling precise chemical database searches . Crystallographic data remains limited, but computational models predict that the piperidine ring adopts a chair conformation, while the amide bond exhibits trans planarity. Reactivity centers on the iodo substituent (participating in halogen exchange or cross-coupling reactions) and the secondary amide (susceptible to hydrolysis under acidic/basic conditions). Common synonyms include IPAB (iodopiperidinylaminobenzamide) and 4-IPAB .

Table 2: Molecular Characteristics of N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide

PropertyValue/Descriptor
Molecular FormulaC₁₄H₁₉IN₂O
Molecular Weight358.22 g/mol
XLogP32.7 (Predicted partition coefficient)
Hydrogen Bond Donors1 (Amide NH)
Hydrogen Bond Acceptors2 (Amide carbonyl oxygen, piperidine nitrogen)
Halogen SubstituentIodine at C4 of benzene ring
Rotatable Bonds5

Structurally analogous compounds often vary the halogen substituent; for example, replacing iodine with fluorine (C₁₄H₁₉FN₂O) decreases molecular weight but preserves sigma receptor affinity. Bromine or chlorine analogues exhibit intermediate properties .

Significance in Receptor Pharmacology

N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide is pharmacologically defined as a high-affinity, selective sigma-1 (σ₁) receptor ligand. Its primary significance lies in its nanomolar affinity for σ₁ receptors (Ki < 10 nM), with selectivity exceeding 100-fold over sigma-2 (σ₂) receptors and other neuroreceptors [1] [4]. This selectivity enables precise interrogation of σ₁-mediated pathways, including:

  • Calcium signaling modulation via σ₁-mediated regulation of inositol triphosphate (IP₃) receptors.
  • Ion channel interactions (e.g., potassium channels and NMDA receptors).
  • Cellular stress response regulation in the endoplasmic reticulum .

In oncology, the compound binds σ₁ receptors overexpressed in human malignant melanoma (A2058), prostate cancer, and breast cancer models. Mechanistic studies reveal it induces apoptosis and inhibits proliferation by disrupting mitochondrial calcium flux and promoting reactive oxygen species generation [2] . Beyond oncology, it exhibits neuroprotective properties in models of glutamate excitotoxicity, where σ₁ activation attenuates neuronal calcium overload. Emerging research explores its potential roles in addiction (modulating dopamine release) and pain processing (via spinal σ₁ receptors), though these applications remain investigational .

Table 3: Receptor Affinity Profile of N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide

Receptor TypeAffinity (Ki)Functional Role
Sigma-1 (σ₁)< 10 nMPrimary target; modulates calcium signaling, ion channels, ER stress
Sigma-2 (σ₂)> 1 µMLow affinity; contributes to cancer cell death only at high doses
5-HT1A Serotonin> 10 µMNegligible activity despite structural similarity to 5-HT ligands [6]
Dopamine D2> 10 µMNo significant binding

The compound’s utility extends to methodological applications: its iodinated structure enables radiolabeling with iodine-125 for autoradiography and receptor occupancy studies. This has facilitated mapping σ₁ receptor density in cancer biopsies and brain tissues, solidifying its role as a foundational pharmacological probe [1] .

Properties

CAS Number

155054-42-5

Product Name

N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide

IUPAC Name

4-iodo-N-(2-piperidin-1-ylethyl)benzamide

Molecular Formula

C14H19IN2O

Molecular Weight

358.22 g/mol

InChI

InChI=1S/C14H19IN2O/c15-13-6-4-12(5-7-13)14(18)16-8-11-17-9-2-1-3-10-17/h4-7H,1-3,8-11H2,(H,16,18)

InChI Key

WCMWVYQHPUQKHW-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCNC(=O)C2=CC=C(C=C2)I

Synonyms

(125)I-PAB
(I125)-(2-piperidinylaminoethyl)-4-iodobenzamide
4-iodo-N-piperidinoethylbenzamide
4-iodo-N-piperidinoethylbenzamide, 125I-labeled
4-iodo-N-piperidinoethylbenzamide, 131I-labeled
4-IPAB
N-(2-(piperidinylamino)ethyl)-4-iodobenzamide

Canonical SMILES

C1CCN(CC1)CCNC(=O)C2=CC=C(C=C2)I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.